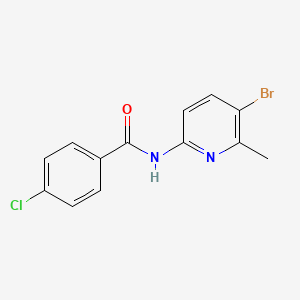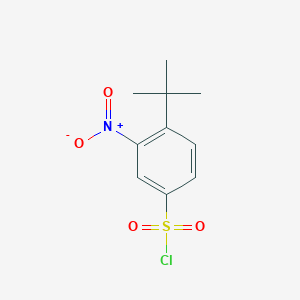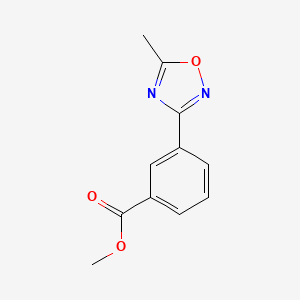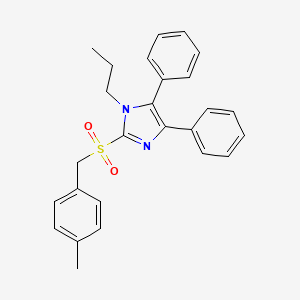
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide, also known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of various enzymes and proteins, making it a promising candidate for drug development.
Mechanism of Action
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide works by binding to the active site of its target enzyme or protein, inhibiting its activity. For example, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide inhibits the activity of CFTR by binding to its nucleotide-binding domains, preventing the transport of chloride ions across the cell membrane. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide also inhibits the activity of the proteasome by binding to its active site, preventing the degradation of proteins within the cell.
Biochemical and physiological effects:
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been found to have a range of biochemical and physiological effects. For example, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been shown to increase the levels of intracellular calcium in cells, which can have a range of downstream effects. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has a number of advantages for lab experiments, including its small size and high potency. However, it can also be difficult to work with due to its low solubility in water and other solvents. Additionally, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide. For example, further studies could investigate its potential as an anti-cancer agent, or its effectiveness in treating other diseases such as cystic fibrosis. Additionally, researchers could explore ways to improve the solubility and toxicity profile of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide, making it more suitable for use in a wider range of experiments. Finally, studies could investigate the potential of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide as a tool for understanding the mechanisms of various enzymes and proteins, which could have implications for drug development in a range of fields.
Synthesis Methods
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide involves a multi-step process that includes the reaction of 2-fluoro-4-methylbenzoic acid with thionyl chloride to form 2-fluoro-4-methylbenzoyl chloride. This is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine to form N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of various enzymes and proteins, including the cystic fibrosis transmembrane conductance regulator (CFTR), the proteasome, and the mitogen-activated protein kinase (MAPK) pathway. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has also been shown to have potential as an anti-cancer agent.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9-4-5-10(11(14)6-9)12(17)16-13(2,7-15)8-18-3/h4-6H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKDPOXKHIYOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)(COC)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2845338.png)
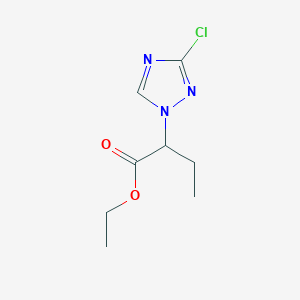
![N-([2,3'-bipyridin]-3-ylmethyl)-2-phenoxypropanamide](/img/structure/B2845341.png)
![4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2845344.png)

![N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2845347.png)
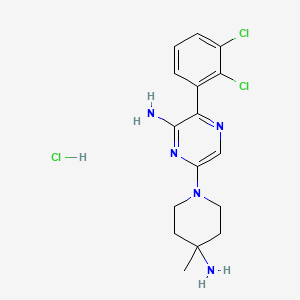
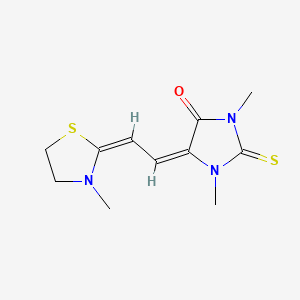

![N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine](/img/structure/B2845352.png)
